N-(3-(Furan-2-yl)propyl)-N-phenylacetamide

Description

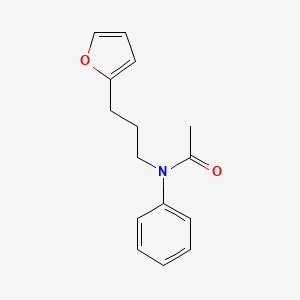

N-(3-(Furan-2-yl)propyl)-N-phenylacetamide is an acetamide derivative featuring a furan-2-yl group attached to a propyl chain and an N-phenyl substituent.

Properties

CAS No. |

57696-78-3 |

|---|---|

Molecular Formula |

C15H17NO2 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

N-[3-(furan-2-yl)propyl]-N-phenylacetamide |

InChI |

InChI=1S/C15H17NO2/c1-13(17)16(14-7-3-2-4-8-14)11-5-9-15-10-6-12-18-15/h2-4,6-8,10,12H,5,9,11H2,1H3 |

InChI Key |

ILNRKOSZYAKSOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCCC1=CC=CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Furan-2-yl)propyl)-N-phenylacetamide typically involves the reaction of 3-(furan-2-yl)propylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-(Furan-2-yl)propylamine+Phenylacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Furan-2-yl)propyl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: N-(3-(Furan-2-yl)propyl)-N-phenylamine.

Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(3-(Furan-2-yl)propyl)-N-phenylacetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(Furan-2-yl)propyl)-N-phenylacetamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-(3-Phenylpropyl)acetamide (CAS 34059-10-4)

Structural Differences :

- N-(3-Phenylpropyl)acetamide lacks the furan-2-yl group, instead having a simple phenyl-substituted propyl chain.

- Key Properties :

- Solubility: Available as a 1000 µg/mL solution in isooctane, suggesting moderate lipophilicity .

- Applications: Used as a reference standard in analytical chemistry for environmental or pharmaceutical testing .

Comparison :

The absence of the furan ring likely reduces π-π stacking interactions and electron-donating effects compared to N-(3-(Furan-2-yl)propyl)-N-phenylacetamide. This may result in lower reactivity in electrophilic substitution reactions or altered pharmacokinetic profiles.

3-Chloro-N-phenyl-phthalimide

Structural Differences :

- Contains a phthalimide core with a chloro substituent and an N-phenyl group (Fig. 1 in ).

- Key Properties: Synthetic Utility: A monomer for polyimide synthesis, requiring high purity for polymerization . Comparison: The phthalimide structure introduces rigidity and planar aromaticity, contrasting with the flexible propyl-furan chain in this compound. The chloro substituent enhances electrophilicity, which is absent in the furan-containing compound.

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8 in )

Structural Differences :

- Features a chlorophenyl group and a hydroxy-substituted cyclohexanecarboxamide.

- Key Properties :

- Antioxidant Activity: Synthesized alongside hydroxamic acids for evaluating radical scavenging (e.g., DPPH assay) .

Comparison :

The hydroxyamide group in Compound 8 may confer metal-chelating properties, unlike the neutral acetamide group in this compound. The furan’s oxygen atom could mimic electron-donating effects similar to the chloro group but with distinct steric and electronic profiles.

- Antioxidant Activity: Synthesized alongside hydroxamic acids for evaluating radical scavenging (e.g., DPPH assay) .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Biological Relevance : Furan-containing acetamides are less explored than chlorophenyl derivatives but may offer unique interactions with biological targets (e.g., enzymes or receptors) due to the furan’s oxygen atom .

- Material Science Potential: Unlike rigid phthalimides used in polymers, the flexible furan-propyl chain in this compound might suit applications requiring tunable solubility or soft materials .

Biological Activity

N-(3-(Furan-2-yl)propyl)-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H17NO

- Molecular Weight : 241.31 g/mol

- CAS Number : 57696-78-3

The compound features a furan ring, a propyl linker, and a phenylacetamide group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The structure allows it to inhibit specific enzymes involved in metabolic pathways, similar to other furan derivatives that have shown enzyme inhibitory effects.

- Antimicrobial Activity : Studies suggest that compounds with furan moieties exhibit antibacterial properties by disrupting bacterial cell wall synthesis or function.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, revealing the following results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |

| Escherichia coli | 0.30 μg/mL | 0.6 μg/mL |

| Pseudomonas aeruginosa | 0.35 μg/mL | 0.7 μg/mL |

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties, particularly in relation to the NLRP3 inflammasome pathway. In vitro studies demonstrated that it can inhibit the activation of this inflammasome, which is implicated in various inflammatory diseases:

- IC50 Value : The compound exhibited an IC50 value of approximately 1.5 μM against the NLRP3 inflammasome activation, suggesting moderate potency in inhibiting inflammatory responses .

Case Studies

A notable case study involved the application of this compound in a model of bacterial infection. In vivo experiments showed that treatment with this compound resulted in:

- Reduction in Bacterial Load : Mice treated with the compound exhibited a significant decrease in bacterial load compared to untreated controls.

- Improvement in Survival Rates : The survival rate of infected mice improved significantly when treated with this compound, indicating its potential as a therapeutic agent against bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that:

- Substituents on the Phenyl Ring : Different substituents can enhance or reduce antimicrobial activity.

- Length of the Propyl Chain : Variations in chain length have been correlated with changes in potency against specific pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.